

# In-Depth Technical Guide: SKF-80723 Binding Affinity and Selectivity Profile

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## Compound of Interest

Compound Name: SKF-80723

Cat. No.: B15616607

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## Abstract

**SKF-80723** is a notable benzazepine derivative recognized for its role as a potent and selective dopamine D1 receptor agonist. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of **SKF-80723**, drawing from available in vitro pharmacological data. The document details its interaction with dopamine receptor subtypes, outlines the experimental methodologies used for its characterization, and illustrates the primary signaling pathway it modulates. This information is critical for researchers engaged in the study of dopaminergic systems and the development of novel therapeutics targeting the D1 receptor.

## Introduction

The dopamine D1 receptor, a member of the D1-like family of G protein-coupled receptors (GPCRs), plays a crucial role in various physiological processes, including motor control, reward, and cognition. Its dysfunction has been implicated in several neurological and psychiatric disorders, making it a significant target for drug discovery. **SKF-80723** has emerged as a valuable pharmacological tool for investigating the functions of the D1 receptor due to its high affinity and selectivity. This guide synthesizes the current understanding of **SKF-80723**'s binding characteristics to provide a detailed resource for the scientific community.

## Binding Affinity and Selectivity Profile

**SKF-80723** demonstrates a high affinity for the dopamine D1 receptor. While specific  $K_i$  values for the full panel of dopamine D1-D5 receptors are not readily available in a single comprehensive report, studies have consistently characterized it as a potent D1-selective ligand.

Table 1: Summary of **SKF-80723** Binding Affinity and Selectivity

Receptor Subtype	Binding Affinity ( $K_i$ )	Selectivity vs. D2-like Receptors	Reference
Dopamine D1	High	~100-fold or more	[1]
Dopamine D2-like (D2, D3, D4)	Low	-	[1]
Dopamine D5	Data not available	-	

Note: Specific  $K_i$  values are not available in the cited literature; the table reflects the qualitative and semi-quantitative descriptions of affinity and selectivity.

The available data indicates that **SKF-80723** possesses a significant selectivity for the D1 receptor over the D2-like receptor subtypes[1]. This selectivity is a key feature that allows for the specific interrogation of D1 receptor-mediated pathways in experimental settings.

## Functional Activity

In addition to its binding profile, the functional activity of **SKF-80723** at the D1 receptor is a critical aspect of its pharmacological characterization.

Table 2: Functional Efficacy of **SKF-80723** at the Dopamine D1 Receptor

Assay	Parameter	Value	Reference
Adenylate Cyclase Stimulation	Efficacy (vs. Dopamine)	98%	[1]

**SKF-80723** acts as a full agonist at the D1 receptor, demonstrating an efficacy of 98% in stimulating adenylate cyclase activity as compared to the endogenous ligand, dopamine<sup>[1]</sup>. This potent agonist activity makes it a robust tool for activating D1 receptor-mediated signaling.

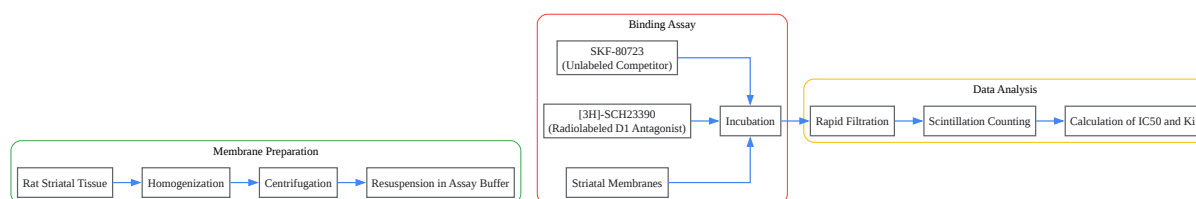
## Experimental Protocols

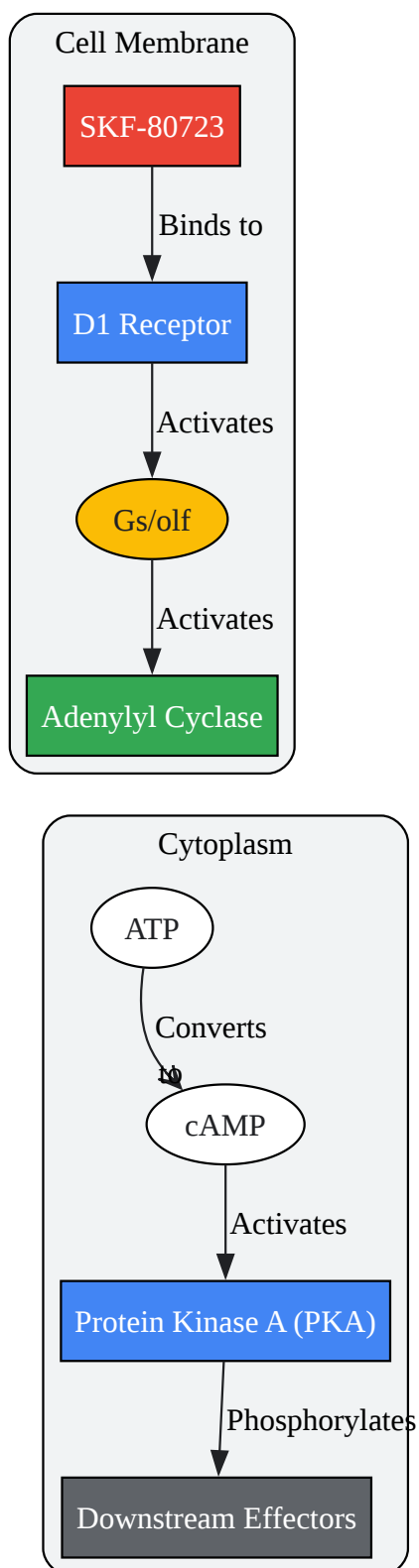
The characterization of the binding affinity and functional activity of **SKF-80723** typically involves radioligand binding assays and functional assays measuring downstream signaling.

### Radioligand Binding Assay (General Protocol)

A common method to determine the binding affinity of a compound like **SKF-80723** for the D1 receptor is a competitive radioligand binding assay using tissue homogenates, such as rat striatum, which is rich in D1 receptors.

Experimental Workflow for Competitive Radioligand Binding Assay





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## References

- 1. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
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